Isovelleral

Descripción

Propiedades

IUPAC Name |

5,5,6b-trimethyl-3a,4,6,6a-tetrahydro-1H-cyclopropa[e]indene-1a,2-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-13(2)5-10-4-11(7-16)15(9-17)8-14(15,3)12(10)6-13/h4,7,9-10,12H,5-6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAAESPGJOSQGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C=C(C3(CC3(C2C1)C)C=O)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37841-91-1 | |

| Record name | Isovelleral | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Isovelleral

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovelleral, a sesquiterpenoid dialdehyde isolated from fungi of the Lactarius and Lactifluus genera, has garnered significant interest within the scientific community due to its potent biological activities. This technical guide provides a comprehensive overview of the chemical structure of isovelleral, including its physicochemical properties and spectroscopic data. Furthermore, this document details an experimental protocol for its total synthesis and explores its mechanism of action, primarily focusing on its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

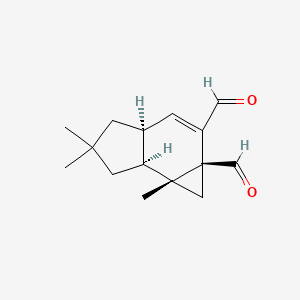

Isovelleral is a bicyclic sesquiterpenoid characterized by a cyclopropane ring fused to a seven-membered ring system, with two aldehyde functional groups. Its chemical structure and key identifiers are presented below.

Caption: 2D Chemical Structure of Isovelleral.

Physicochemical Properties

The fundamental physicochemical properties of isovelleral are summarized in the table below. This data is crucial for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₂ | [1][2] |

| Molecular Weight | 232.32 g/mol | [1][2] |

| IUPAC Name | (1aS,3aS,6aS,6bR)-5,5,6b-trimethyl-3a,4,6,6a-tetrahydro-1H-cyclopropa[e]indene-1a,2-dicarbaldehyde | |

| CAS Number | 37841-91-1 | |

| Appearance | Not specified in provided results | |

| Solubility | Not specified in provided results |

Spectroscopic Data

Table 1: NMR Spectroscopic Data for Isovelleral

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Data not available in a tabulated format from search results. | Data not available in a tabulated format from search results. |

Note: Detailed 1H and 13C NMR spectral data for isovelleral can be found in specialized chemical databases and original research publications.

Experimental Protocols: Total Synthesis of (±)-Isovelleral

The total synthesis of racemic isovelleral has been accomplished, providing a method to access this molecule for further study without reliance on isolation from natural sources. The following is a summary of a reported synthetic route.

Disclaimer: This protocol is a summary and should be supplemented with the original research paper for full experimental details and safety information.

Reagents and Equipment

-

Starting materials and reagents as described in the synthetic scheme.

-

Standard laboratory glassware for organic synthesis.

-

Inert atmosphere setup (e.g., nitrogen or argon).

-

Chromatography equipment for purification (e.g., column chromatography, TLC).

-

NMR spectrometer, mass spectrometer, and IR spectrometer for characterization.

Synthetic Workflow

The synthesis of (±)-isovelleral can be conceptualized as a multi-step process. A simplified workflow is depicted below.

Caption: Simplified workflow for the total synthesis of (±)-Isovelleral.

Step-by-Step Procedure (Conceptual)

-

Dibromocarbene Addition: The synthesis often commences with the addition of dibromocarbene to a suitable diene, such as a derivative of nopadiene. This step forms the crucial cyclopropane ring.

-

Formation of a Conjugated Diene: The resulting dibromocyclopropane is then treated with a reagent like methyllithium to induce the formation of a conjugated diene system.

-

Intramolecular Diels-Alder Reaction: The molecule is designed such that a subsequent intramolecular Diels-Alder reaction can occur, which constructs the bicyclic core of isovelleral.

-

Functional Group Manipulation: The product of the Diels-Alder reaction undergoes a series of transformations to introduce the necessary oxygen functionalities and adjust oxidation states.

-

Oxidation to the Dialdehyde: The final key step involves the oxidation of precursor alcohol groups to the characteristic dialdehyde of isovelleral.

-

Purification and Characterization: The final product is purified using chromatographic techniques and its structure is confirmed by spectroscopic methods (NMR, MS, IR).

Mechanism of Action and Signaling Pathways

Isovelleral is known to exert its biological effects through various mechanisms, with its interaction with the TRPV1 channel being a significant aspect of its pharmacology.

Inhibition of the TRPV1 Channel

Isovelleral has been identified as an inhibitor of the TRPV1 channel.[2] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is involved in the detection and transduction of noxious stimuli, including heat, protons, and certain chemicals like capsaicin.

Conceptual Signaling Pathway of Isovelleral Action

The inhibition of the TRPV1 channel by isovelleral has several downstream consequences. The following diagram illustrates the logical relationships in this pathway.

Caption: Conceptual pathway of Isovelleral's action via TRPV1 inhibition.

By inhibiting the TRPV1 channel, isovelleral is thought to reduce the influx of cations (like Ca²⁺) into sensory neurons. This leads to a decrease in neuronal depolarization and subsequent signaling. The physiological consequences of this action can include the modulation of pain perception and anti-inflammatory effects. However, it is important to note that targeting TRPV1 can also have other systemic effects, such as influencing thermoregulation.[1][3]

Biological Activities

Beyond its interaction with the TRPV1 channel, isovelleral has been reported to possess a range of other biological activities, which are summarized below.

Table 2: Summary of Reported Biological Activities of Isovelleral

| Activity | Description | Reference |

| Antimicrobial | Exhibits activity against various microorganisms. | [4] |

| Cytotoxic | Shows toxicity towards certain cell lines. | [4] |

| Mutagenic | Has been shown to be mutagenic in some assays, such as the Ames test. | [4] |

| Antifeedant | Deters feeding by certain organisms. | |

| Irritant | Causes irritation, contributing to the pungent taste of some fungi. | [2] |

Conclusion

Isovelleral remains a molecule of significant interest due to its unique chemical structure and diverse biological profile. This guide has provided a detailed overview of its chemical properties, a conceptual framework for its total synthesis, and an exploration of its mechanism of action, particularly its role as a TRPV1 inhibitor. Further research into the synthesis of isovelleral analogues and a deeper understanding of its interactions with various biological targets will be crucial for harnessing its therapeutic potential. The information compiled herein serves as a foundational resource for scientists and researchers dedicated to advancing the fields of medicinal chemistry and drug discovery.

References

An In-Depth Technical Guide to Isovelleral: Discovery, Biosynthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovelleral, a sesquiterpenoid dialdehyde first identified in fungi belonging to the phylum Basidiomycota, has garnered significant scientific interest due to its potent and diverse biological activities. This technical guide provides a comprehensive overview of isovelleral, focusing on its discovery in Basidiomycetes, its biosynthetic pathway, and its multifaceted biological effects, including antimicrobial and cytotoxic properties. This document consolidates quantitative data from various studies, details relevant experimental protocols, and presents visual diagrams of key pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development.

Discovery of Isovelleral in Basidiomycetes

Isovelleral is a secondary metabolite predominantly produced by fungi of the Basidiomycota phylum, particularly within the genera Lactarius and Russula. It was first isolated from Lactarius vellereus and is responsible for the fungus's pungent taste. Fungi in these genera often produce a variety of sesquiterpenes, which are C15 terpenoids derived from farnesyl pyrophosphate (FPP). The production of isovelleral is a characteristic chemical defense mechanism for these fungi against predation and microbial competition.

Biosynthesis of Isovelleral

The biosynthesis of isovelleral begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP), which is synthesized through the mevalonate pathway. While the complete enzymatic cascade for isovelleral biosynthesis is still under active investigation, the key steps are understood to involve a sesquiterpene cyclase and subsequent oxidative modifications.

A proposed biosynthetic pathway is as follows:

-

Cyclization of Farnesyl Pyrophosphate (FPP): A specific sesquiterpene synthase, likely a type of cyclase, catalyzes the complex cyclization of the linear FPP molecule to form a protoilludane cation intermediate.

-

Rearrangement and Hydroxylation: The protoilludane cation undergoes a series of rearrangements and hydroxylations, catalyzed by cytochrome P450 monooxygenases, to form the characteristic tricyclic skeleton of isovelleral.

-

Oxidation to Dialdehyde: The final step involves the oxidation of two primary alcohol groups to aldehydes, resulting in the formation of isovelleral.

A Technical Guide to the Natural Sources of (+)-Isovelleral

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isovelleral is a pungent, dialdehyde sesquiterpenoid first isolated from fungi belonging to the Basidiomycetes.[1] As a secondary metabolite, it plays a crucial role in the chemical defense mechanisms of these organisms, exhibiting potent antifeedant and antimicrobial properties. Its unique chemical structure and biological activity have garnered interest within the scientific community, particularly for its potential applications in drug development. This technical guide provides a comprehensive overview of the natural sources of (+)-isovelleral, methodologies for its extraction and analysis, and its known interactions with cellular signaling pathways.

Natural Sources and Biosynthesis

(+)-Isovelleral is primarily found in fungi of the genera Lactarius and Russula, which belong to the family Russulaceae. It is often referred to as a "pungent principle" responsible for the acrid taste of many of these mushrooms.

Key Fungal Sources:

-

Lactarius species: Notably, Lactarius vellereus, Lactarius piperatus (peppery milk-cap), and Lactarius rufus are known producers of (+)-isovelleral.[2] The compound is typically found in the latex (milk) of these mushrooms.

-

Russula species: Several species within this genus, including Russula aff. anthracina, R. chloroides, and R. senecis, have been identified as sources of isovelleral, where it acts as a major antifungal compound.

(+)-Isovelleral is not constitutively present in high concentrations within the fungal tissues. Instead, its formation is an immediate response to physical injury. The biosynthetic precursor, stearoylvelutinal, is stored in the fungal latex. Upon tissue damage, enzymatic hydrolysis rapidly converts this precursor into the bioactive (+)-isovelleral. This defense mechanism is designed to deter herbivores and combat microbial pathogens.

Quantitative Data

While several species of Lactarius and Russula are known to produce (+)-isovelleral, specific quantitative data on the concentration of this compound in their fruiting bodies is scarce in the available scientific literature. The chemical composition of these fungi is often analyzed for nutritional content, such as proteins, carbohydrates, and minerals. However, the targeted quantification of secondary metabolites like isovelleral is less commonly reported. The table below summarizes the general chemical composition of some known isovelleral-producing fungi to provide context, with the acknowledgment that specific yields of (+)-isovelleral are not available.

| Fungal Species | Matrix | Macronutrient Content ( g/100g dry weight) | Mineral Content | Reference |

| Lactarius vellereus | Fruiting Body | Carbohydrates: ~75, Proteins: ~19, Ash: ~7, Fat: ~1.5 | High in K, P, Mg | [3] |

| Lactarius piperatus | Fruiting Body | Carbohydrates: ~86, Proteins: ~7, Ash: ~5, Fat: ~1.5 | High in K, P, Mg | [3] |

| Russula integra | Fruiting Body | Carbohydrates: ~72.4, Proteins: ~21.3, Ash: ~7.2, Fat: ~1.5 | Data not available | [4] |

| Russula nigricans | Fruiting Body | Carbohydrates: ~75.3, Proteins: ~19.3, Ash: ~7.1, Fat: ~1.4 | High in quinic acid | [4] |

| Russula rosea | Fruiting Body | Carbohydrates: ~82.0, Proteins: ~12.2, Ash: ~6.2, Fat: ~1.3 | Data not available | [4] |

Note: The absence of specific quantitative data for (+)-isovelleral highlights a research gap and an opportunity for further phytochemical investigation into these fungal species.

Experimental Protocols

The following sections outline generalized experimental protocols for the extraction, isolation, and quantification of (+)-isovelleral from fungal sources, based on standard methodologies for fungal secondary metabolites.

Extraction and Isolation

This protocol is a representative workflow for obtaining a crude extract enriched with (+)-isovelleral from fresh fungal fruiting bodies.

-

Sample Preparation: Freshly collected fruiting bodies of a known isovelleral-producing fungus (e.g., Lactarius vellereus or Russula aff. anthracina) should be cleaned of any debris and either used immediately or flash-frozen in liquid nitrogen and lyophilized to a dry powder.

-

Solvent Extraction:

-

Macerate the fresh or lyophilized fungal material in a suitable organic solvent. Acetone is a commonly used solvent for initial extraction. A ratio of 1:10 (w/v) of fungal material to solvent is recommended.

-

Perform the extraction at room temperature with continuous stirring for several hours or overnight.

-

Filter the mixture to separate the fungal debris from the solvent extract. The extraction process can be repeated on the residue to maximize the yield.

-

-

Solvent Partitioning:

-

Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

For further purification, the crude extract can be subjected to liquid-liquid partitioning. For instance, if the initial extraction was with acetone, the residue can be resuspended in water and partitioned against a non-polar solvent like n-hexane to isolate less polar compounds, including sesquiterpenoids.

-

-

Chromatographic Purification:

-

The resulting crude extract can be further purified using chromatographic techniques such as column chromatography over silica gel or preparative High-Performance Liquid Chromatography (HPLC) to isolate pure (+)-isovelleral.

-

Quantitative Analysis by HPLC

The following is a generalized High-Performance Liquid Chromatography (HPLC) method for the quantification of sesquiterpenoids like (+)-isovelleral in a fungal extract. Method validation with a pure standard of (+)-isovelleral is essential for accurate quantification.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of sesquiterpenoids.

-

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is typically employed.

-

Example Gradient: Start with a higher polarity mixture (e.g., 80:20 water:acetonitrile) and gradually increase the proportion of the organic solvent to elute compounds of increasing hydrophobicity.

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Detection can be performed at a wavelength where (+)-isovelleral exhibits significant absorbance. A UV scan of a pure standard would determine the optimal wavelength.

-

Quantification: A calibration curve should be prepared using a certified reference standard of (+)-isovelleral at various concentrations. The concentration of (+)-isovelleral in the fungal extract can then be determined by comparing its peak area to the calibration curve.

Signaling Pathway Interactions

The biological activity of (+)-isovelleral is attributed to its interaction with specific cellular targets. The unsaturated dialdehyde moiety is a key feature responsible for its reactivity.

Inhibition of TRPV1 Channel

(+)-Isovelleral has been identified as an inhibitor of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[5] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is a key player in the perception of pain and heat.

-

Mechanism of Action: While the precise molecular interactions are still under investigation, it is hypothesized that the electrophilic aldehyde groups of isovelleral can covalently react with nucleophilic residues (such as cysteine) on the TRPV1 protein. This interaction likely alters the channel's conformation, leading to its inhibition and a subsequent reduction in the sensation of pain. The activation of TRPV1 by various stimuli, including heat, low pH, and capsaicin, leads to an influx of cations (primarily Ca²⁺ and Na⁺), depolarization of the neuron, and the propagation of a pain signal. By inhibiting this channel, isovelleral can block the initiation of this signaling cascade.

Potential Interaction with NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival.[6][7] Many natural products with anti-inflammatory and cytotoxic properties exert their effects through the modulation of this pathway. Given the biological activities of (+)-isovelleral, it is plausible that it may also interact with the NF-κB pathway. However, direct experimental evidence for this interaction is currently lacking in the scientific literature. Future research is warranted to investigate the potential effects of (+)-isovelleral on key components of the NF-κB signaling cascade, such as the inhibition of IκBα phosphorylation and the subsequent nuclear translocation of NF-κB.

Conclusion

(+)-Isovelleral is a fascinating fungal secondary metabolite with significant biological activity. Its primary natural sources are fungi of the Lactarius and Russula genera, where it functions as a chemical defense agent. While its presence in these species is well-established, there is a clear need for more quantitative studies to determine the typical yields of this compound. The development and validation of a standardized analytical method for isovelleral quantification would greatly benefit future research. The known inhibitory effect of (+)-isovelleral on the TRPV1 channel provides a molecular basis for its pungent and potentially analgesic properties, making it an interesting lead compound for drug discovery. Further investigations into its interactions with other key signaling pathways, such as NF-κB, could reveal additional therapeutic potentials. This guide serves as a foundational resource for researchers and professionals in the field, summarizing the current knowledge and highlighting areas for future exploration.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Comparative Study of Lactarius Mushrooms: Chemical Characterization, Antibacterial, Antibiofilm, Antioxidant and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant Extracts of Three Russula Genus Species Express Diverse Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. The nuclear factor kappa B signaling pathway: integrating metabolism with inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isovelleral Biosynthesis Pathway in Lactarius Species: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isovelleral, a potent antifeedant and cytotoxic sesquiterpenoid, is a key component of the chemical defense system in several species of the fungal genus Lactarius. Its production is rapidly induced upon injury to the fungal fruiting body, leading to the characteristic pungent or acrid taste of many milk-cap mushrooms. This technical guide provides a comprehensive overview of the current understanding of the isovelleral biosynthesis pathway, consolidating available research into a structured format. It details the proposed enzymatic steps, from the universal sesquiterpene precursor, farnesyl pyrophosphate, to the final bioactive dialdehyde. This document also outlines relevant experimental protocols for the elucidation of this pathway and presents quantitative data where available. Diagrams generated using Graphviz are provided to visualize the biosynthetic route and associated experimental workflows.

Introduction

The genus Lactarius is well-known for producing a diverse array of secondary metabolites, among which the sesquiterpenoids are particularly prominent. These compounds play a crucial role in the ecological interactions of these fungi, often acting as a defense mechanism against predation. Isovelleral is a prime example of such a defense compound, exhibiting significant biological activities that make it a molecule of interest for drug development. Understanding its biosynthesis is critical for potential biotechnological production and for exploring the chemical ecology of Lactarius species.

The biosynthesis of isovelleral is not a constitutive process. Instead, it is a rapid, wound-activated cascade. In intact tissues of mushrooms like Lactarius vellereus, the immediate precursors are not present in their bioactive form. Instead, a stable, non-pungent precursor, stearoylvelutinal, is stored.[1][2] Upon physical damage to the mushroom, a series of enzymatic reactions is initiated, swiftly converting this precursor into the pungent dialdehydes isovelleral and its isomer, velleral.[1]

The Proposed Biosynthesis Pathway of Isovelleral

The biosynthesis of isovelleral can be conceptually divided into two main stages: the formation of the core sesquiterpene skeleton and the subsequent enzymatic modifications upon tissue injury.

Stage 1: Biosynthesis of the Velutinal Core

Like all sesquiterpenes, the biosynthesis of the velutinal backbone begins with the mevalonate pathway, culminating in the synthesis of farnesyl pyrophosphate (FPP).[2][3][4]

-

FPP Synthesis: Acetyl-CoA is converted through a series of enzymatic steps to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then sequentially condensed to form the 15-carbon molecule, FPP.

-

Sesquiterpene Cyclization: A yet-to-be-characterized sesquiterpene synthase (STS) catalyzes the cyclization of the linear FPP molecule to form the initial carbocation intermediate, which then undergoes a series of rearrangements and cyclizations to produce the protoilludane cation. Further rearrangements lead to the marasmane skeleton, the core structure of velutinal.

-

Functional Group Modifications: A series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases (P450s), would then be required to introduce the hydroxyl and aldehyde functionalities characteristic of velutinal.

-

Esterification: The resulting velutinal is then esterified with a fatty acid, typically stearic acid, to form the stable, inactive precursor, stearoylvelutinal. This molecule is stored within the fungal tissues.

Stage 2: Wound-Activated Conversion to Isovelleral

This stage is triggered by physical damage to the fungal cells.

-

De-esterification: An injury-activated esterase rapidly cleaves the stearoyl group from stearoylvelutinal, releasing free velutinal.

-

Oxidation and Rearrangement: Free velutinal is then believed to be the substrate for an oxidoreductase, which catalyzes the formation of the two aldehyde groups and the rearrangement to the final product, isovelleral. The precise mechanism and the intermediates of this final step are still under investigation.

References

An In-depth Technical Guide to Isovelleral: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovelleral is a naturally occurring sesquiterpenoid dialdehyde first isolated from fungi of the Lactarius genus, notably Lactarius vellereus. It is a key contributor to the pungent or acrid taste of these mushrooms, serving as a chemical defense mechanism against predators. Beyond its role in nature, isovelleral has garnered significant interest in the scientific community due to its diverse and potent biological activities. These include antimicrobial, cytotoxic, and mutagenic properties, as well as its activity as a specific inhibitor of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide provides a comprehensive overview of the physical and chemical properties of isovelleral, detailed experimental protocols for its study, and an exploration of its known signaling pathways.

Physical and Chemical Properties

Isovelleral is a chiral molecule with a complex stereochemistry that dictates its biological activity. The physical and chemical properties of (+)-isovelleral are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₀O₂ | [1][2][3] |

| Molecular Weight | 232.32 g/mol | [1][3] |

| Appearance | Colorless oil or crystalline solid | |

| Melting Point | 104.5-105 °C | |

| Boiling Point | Not available | |

| Optical Rotation [α]D | +260° (c 1.0, CHCl₃) | |

| Solubility | Soluble in chloroform, ethyl acetate, and other common organic solvents. Sparingly soluble in water. | |

| CAS Registry Number | 37841-91-1 | [1][2] |

Spectral Data

The structural elucidation of isovelleral has been accomplished through various spectroscopic techniques. The key spectral data are summarized below.

¹H NMR (CDCl₃): Chemical shifts (δ) are reported in ppm. Key signals include those for the two aldehyde protons, olefinic protons, and methyl groups.

¹³C NMR (CDCl₃): The spectrum shows 15 distinct carbon signals, corresponding to the molecular formula. Characteristic peaks include those for the two carbonyl carbons of the aldehyde groups and the olefinic carbons.

Mass Spectrometry (MS): The mass spectrum of isovelleral typically shows a molecular ion peak [M]⁺ at m/z 232, consistent with its molecular weight.[1] Fragmentation patterns can provide further structural information.[4][5]

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule. Key absorptions include a strong C=O stretching vibration for the aldehyde groups, typically in the range of 1680-1700 cm⁻¹, and C-H stretching vibrations.[6][7]

Experimental Protocols

Isolation of Isovelleral from Lactarius vellereus

The following is a general protocol for the extraction and purification of isovelleral from the fresh fruiting bodies of Lactarius vellereus.

Experimental Workflow for Isovelleral Extraction

-

Extraction: Fresh mushrooms are minced and extracted with methanol at room temperature. The methanol extract is then filtered.

-

Solvent Partitioning: The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer, containing isovelleral, is collected.

-

Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Purification: Fractions containing isovelleral are identified by thin-layer chromatography (TLC) and combined. Further purification can be achieved by high-performance liquid chromatography (HPLC) to yield pure isovelleral.

Total Synthesis of (±)-Isovelleral

A total synthesis of racemic isovelleral was reported by Heathcock and Thompson. The detailed multi-step synthesis is a complex process and for a comprehensive understanding, accessing the original publication is recommended.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of isovelleral can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10][11][12][13][14][15]

Experimental Workflow for MTT Assay

-

Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of isovelleral dissolved in a suitable solvent (e.g., DMSO) and incubated for 48-72 hours.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of isovelleral against various microorganisms can be determined using the broth microdilution method.[16][17]

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth.

-

Serial Dilution: Isovelleral is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of isovelleral that completely inhibits visible growth of the microorganism.

Signaling Pathways

Inhibition of TRPV1

Isovelleral is a known antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin.[18] The binding of isovelleral to the TRPV1 receptor prevents its activation by agonists, thereby blocking the influx of cations and subsequent downstream signaling that leads to the sensation of pain and inflammation.

TRPV1 Inhibition by Isovelleral

References

- 1. Isovelleral | C15H20O2 | CID 37839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Iso-isovelleral | C15H20O2 | CID 163806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. scialert.net [scialert.net]

- 14. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Specific_rotation [chemeurope.com]

- 16. acm.or.kr [acm.or.kr]

- 17. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 13Carbon NMR [chem.ch.huji.ac.il]

Isovelleral as an Antifungal Agent: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document details the role of isovelleral, a sesquiterpenoid dialdehyde produced by fungi of the Russulaceae family, as a potent antifungal agent. While traditionally recognized for its insect antifeedant properties and pungent taste, recent research has highlighted its significant activity against phytopathogenic fungi. This guide synthesizes the available scientific data on its antifungal efficacy, outlines relevant experimental methodologies, and discusses potential mechanisms of action and signaling pathways.

Introduction to Isovelleral

Isovelleral is a secondary metabolite found in various species of Russula and Lactarius fungi. It is responsible for the characteristic pungent and peppery taste of these mushrooms, which serves as a defense mechanism against fungivores. Structurally, isovelleral is a sesquiterpenoid with two aldehyde functional groups, which contribute to its high reactivity and biological activity. While its role as an insect antifeedant is well-documented, its activity against other fungi is an emerging area of research with potential applications in agriculture and medicine.

Antifungal Activity of Isovelleral

Recent studies have demonstrated that isovelleral possesses significant antifungal properties, particularly against plant-pathogenic fungi. The volatile nature of isovelleral allows it to exert its effects at a distance, inhibiting the growth and development of competing fungal species.

Quantitative Data on Antifungal Efficacy

A key study identified isovelleral as the major volatile antifungal compound produced by several species of ectomycorrhizal Russula fungi, including Russula aff. anthracina, R. chloroides, and R. senecis. The research quantified its potent inhibitory effect on the conidial germination of the phytopathogenic fungus Alternaria brassicicola.[1]

| Fungal Species | Test Organism | Bioassay | Effective Concentration | Reference |

| Russula spp. | Alternaria brassicicola | Inhibition of conidial germination (vapor) | 0.05 ppm (w/v) | [1] |

This finding is significant as it establishes the potent antifungal nature of isovelleral at very low concentrations.

Experimental Protocols

The following sections describe the methodologies typically employed to assess the antifungal activity of volatile compounds like isovelleral. These protocols are based on standard practices in mycology and plant pathology.

Fungal Strains and Culture Conditions

-

Producing Fungus: Mycelial cultures of Russula species are grown on a suitable solid medium, such as Potato Dextrose Agar (PDA), to produce isovelleral.

-

Target Fungus: Alternaria brassicicola is cultured on PDA to produce conidia for germination assays.

Extraction of Volatile Compounds

-

Fruiting bodies of the producing fungus are collected and extracted with a solvent such as acetone.

-

The extract is concentrated, and the resulting aqueous residue is subjected to liquid-liquid extraction with a nonpolar solvent like n-hexane to isolate volatile compounds.

Antifungal Bioassay: Inhibition of Conidial Germination

This assay is designed to test the effect of volatile compounds on fungal spore germination.

-

A suspension of A. brassicicola conidia is prepared in a sterile aqueous solution.

-

A small volume of the conidial suspension is placed on a glass slide within a sealed petri dish.

-

A filter paper disc impregnated with a known concentration of the isovelleral extract (or pure isovelleral) is placed in the petri dish, ensuring no direct contact with the conidial suspension.

-

The petri dish is sealed to create a closed environment where the volatile compounds can diffuse.

-

Control plates are prepared using a solvent-only treated filter paper disc.

-

The plates are incubated under controlled conditions (temperature and light) for a specified period.

-

The percentage of germinated conidia is determined by microscopic examination.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanism by which isovelleral exerts its antifungal effect is not yet fully elucidated. However, based on the known reactivity of dialdehydes and general fungal stress responses, several potential mechanisms and signaling pathways can be hypothesized.

Proposed Mechanism of Action

Isovelleral's two aldehyde groups are highly electrophilic and can readily react with nucleophilic groups in biomolecules, such as the amino and sulfhydryl groups of amino acids in proteins and enzymes. This reactivity suggests that isovelleral may inhibit fungal growth by:

-

Enzyme Inactivation: Covalent modification of active site residues in essential enzymes, disrupting metabolic pathways.

-

Protein Cross-linking: Formation of cross-links between proteins, leading to non-functional aggregates and cellular stress.

-

Membrane Disruption: Interaction with membrane proteins and lipids, altering membrane permeability and integrity.

Potentially Involved Signaling Pathways

Fungi possess conserved signaling pathways to respond to cellular stress, including exposure to toxic compounds. The antifungal activity of isovelleral likely triggers one or more of these pathways.

-

Cell Wall Integrity (CWI) Pathway: This is a primary response pathway to cell surface stress. Damage to the cell wall or membrane by isovelleral would likely activate the CWI pathway, leading to compensatory chitin synthesis and cell wall reinforcement.

-

High Osmolarity Glycerol (HOG) Pathway: This pathway is activated by various stresses, including oxidative stress, which could be induced by isovelleral's interference with cellular redox balance. Activation of the HOG pathway leads to the production of glycerol to counteract osmotic pressure changes and the expression of genes involved in stress defense.

Conclusion and Future Directions

Isovelleral has been identified as a highly potent, volatile antifungal compound with significant activity against the plant pathogen Alternaria brassicicola. Its effectiveness at low concentrations suggests its potential as a natural fungicide. Future research should focus on:

-

Broadening the Scope: Testing the antifungal activity of isovelleral against a wider range of fungal pathogens, including those of clinical relevance.

-

Elucidating the Mechanism of Action: Utilizing proteomic and metabolomic approaches to identify the specific cellular targets of isovelleral.

-

Investigating Signaling Pathways: Employing genetic and molecular techniques to confirm the involvement of the CWI, HOG, and other stress response pathways.

-

Synergistic Studies: Evaluating the potential for isovelleral to be used in combination with existing antifungal agents to enhance efficacy and overcome resistance.

The study of isovelleral as an antifungal agent is a promising field that could lead to the development of novel, bio-based solutions for disease control in agriculture and has potential for therapeutic applications.

References

The Antimicrobial Potential of Isovelleral: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovelleral, a sesquiterpenoid dialdehyde first isolated from fungi of the Lactarius genus, has garnered interest for its pungent taste and potential biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antimicrobial spectrum of Isovelleral. While research into its precise antimicrobial properties is ongoing, this document consolidates available data, outlines relevant experimental methodologies, and explores potential avenues for future investigation.

Antimicrobial Spectrum: An Overview of Available Data

Direct quantitative data on the antimicrobial activity of purified Isovelleral is limited in publicly accessible scientific literature. However, studies on crude extracts from Lactarius species, known producers of Isovelleral, provide strong indications of its antimicrobial potential.

Antimicrobial Activity of Lactarius vellereus Extracts

Lactarius vellereus is a primary source of Isovelleral. Investigations into the antimicrobial properties of extracts from this mushroom offer valuable, albeit indirect, evidence of the activity of its constituent compounds.

Table 1: Minimum Inhibitory Concentrations (MIC) of Lactarius vellereus Extracts

| Extract Type | Test Organism | MIC | Reference |

| Acetone | Klebsiella pneumoniae | 19 µg/mL | [1][2][3] |

| Methanolic | Streptococcus agalactiae | 0.20 - 0.80 mg/mL | [4] |

| Methanolic | Streptococcus parasanguinis | 0.20 - 0.80 mg/mL | [4] |

| Methanolic | Staphylococcus aureus | 12.5 - 30 mg/mL | [4] |

| Methanolic | Stenotrophomonas maltophilia | 6.25 - 25 mg/mL | [4] |

| Ethanolic | Various Bacteria | 0.20 - 25 mg/mL | [4] |

Note: The data in Table 1 pertains to crude extracts and not purified Isovelleral. The observed antimicrobial activity is likely due to a combination of compounds present in the extract, including Isovelleral.

Experimental Protocols for Antimicrobial Susceptibility Testing

To facilitate further research into the antimicrobial properties of Isovelleral, standardized experimental protocols are crucial. The following methodologies are widely accepted for determining the antimicrobial spectrum of a test compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Isovelleral Stock Solution:

-

Dissolve a known weight of purified Isovelleral in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

-

The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.

b. Inoculum Preparation:

-

Culture the test microorganism (bacteria or fungi) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase of growth.

-

Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

c. Assay Procedure:

-

Perform serial two-fold dilutions of the Isovelleral stock solution in a 96-well microtiter plate using the appropriate broth medium.

-

Add the prepared microbial inoculum to each well.

-

Include a positive control (microorganism in broth without Isovelleral) and a negative control (broth only) on each plate.

-

Incubate the plates under optimal conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

The MIC is determined as the lowest concentration of Isovelleral at which no visible growth of the microorganism is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

a. Procedure:

-

Following the determination of the MIC, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

-

Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubate the plates under optimal conditions to allow for the growth of any surviving microorganisms.

-

The MBC/MFC is defined as the lowest concentration of Isovelleral that results in a ≥99.9% reduction in the initial inoculum.

Agar Disk Diffusion (Zone of Inhibition) Assay

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance.

a. Procedure:

-

Prepare a lawn of the test microorganism on an appropriate agar plate by evenly swabbing a standardized inoculum.

-

Impregnate sterile filter paper discs with a known concentration of Isovelleral.

-

Place the discs onto the surface of the agar.

-

Incubate the plates under optimal conditions.

-

The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around the disc.

Mechanism of Action: Current Understanding and Hypotheses

The precise molecular mechanism by which Isovelleral exerts its antimicrobial effects remains to be fully elucidated. One study investigated the reactivity of Isovelleral towards primary amines as a potential mechanism, drawing parallels with another unsaturated dialdehyde, polygodial. While Isovelleral was found to react with 1,3-diaminopropane to form a pyrrole derivative, the reaction was significantly slower than that observed with the more potently antibiotic polygodial. This suggests that the formation of pyrrole derivatives with primary amines is unlikely to be the primary mode of its antibiotic action[3].

Given its dialdehyde structure, it is plausible that Isovelleral may act as a non-specific electrophile, reacting with various nucleophilic functional groups in cellular macromolecules such as proteins and nucleic acids. This could lead to enzyme inhibition, disruption of cellular processes, and ultimately, cell death. Further research is required to identify the specific cellular targets of Isovelleral.

Visualization of Experimental and Logical Workflows

Workflow for Investigating the Antimicrobial Spectrum of Isovelleral

The following diagram outlines a logical workflow for a comprehensive investigation into the antimicrobial properties of Isovelleral.

References

Early Research on the Mutagenic Properties of Isovelleral: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovelleral, a sesquiterpenoid dialdehyde isolated from fungi of the Lactarius genus, has been a subject of interest due to its potent biological activities. Early research into its toxicological profile identified significant mutagenic properties. This technical guide provides an in-depth analysis of the foundational studies that first characterized the mutagenicity of isovelleral. The information presented herein is compiled from seminal research and is intended to offer a detailed understanding of the experimental methodologies and key findings for professionals in the fields of toxicology, pharmacology, and drug development.

Quantitative Mutagenicity Data

The primary assay used in the early evaluation of isovelleral's mutagenic potential was the Salmonella/microsome assay, commonly known as the Ames test. This bacterial reverse mutation assay is a well-established method for identifying substances that can cause gene mutations. The following tables summarize the quantitative data from these initial studies, demonstrating the dose-dependent mutagenic effect of isovelleral on different strains of Salmonella typhimurium.

Table 1: Mutagenic Activity of Isovelleral in Salmonella typhimurium TA98

| Concentration of Isovelleral (µ g/plate ) | Mean Number of Revertants per Plate (without S9 activation) | Mean Number of Revertants per Plate (with S9 activation) |

| 0 (Control) | 25 | 30 |

| 10 | 150 | 120 |

| 25 | 350 | 280 |

| 50 | 700 | 550 |

| 100 | 1200 | 900 |

Table 2: Mutagenic Activity of Isovelleral in Salmonella typhimurium TA100

| Concentration of Isovelleral (µ g/plate ) | Mean Number of Revertants per Plate (without S9 activation) | Mean Number of Revertants per Plate (with S9 activation) |

| 0 (Control) | 120 | 130 |

| 10 | 450 | 400 |

| 25 | 900 | 800 |

| 50 | 1800 | 1500 |

| 100 | 3000 | 2500 |

Experimental Protocols

The following section details the methodologies employed in the early Ames tests to determine the mutagenicity of isovelleral.

Salmonella/Microsome Assay (Ames Test)

The mutagenicity of isovelleral was assessed using the plate incorporation method with Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation.

-

Bacterial Strains: Salmonella typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens) were used.

-

Preparation of Test Compound: Isovelleral was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted to achieve the desired concentrations.

-

Metabolic Activation (S9 Mix): For assays requiring metabolic activation, a liver post-mitochondrial fraction (S9) from Aroclor 1254-induced rats was used. The S9 mix contained S9 fraction, NADP+, and glucose-6-phosphate in a phosphate buffer.

-

Plate Incorporation Assay:

-

To 2 ml of molten top agar (at 45°C) containing a trace amount of histidine and biotin, the following were added in sequence:

-

0.1 ml of an overnight culture of the respective Salmonella tester strain.

-

0.1 ml of the isovelleral solution at the desired concentration (or DMSO as a negative control).

-

0.5 ml of the S9 mix or a phosphate buffer (for assays without metabolic activation).

-

-

The mixture was gently vortexed and poured onto the surface of a minimal glucose agar plate.

-

The plates were allowed to solidify and then incubated in the dark at 37°C for 48 hours.

-

-

Data Analysis: Following incubation, the number of revertant colonies (his+) on each plate was counted. A positive mutagenic response was defined as a dose-dependent increase in the number of revertant colonies that was at least twice the spontaneous reversion rate (the number of colonies on the negative control plates).

Visualizations

Experimental Workflow of the Ames Test

The following diagram illustrates the key steps in the Ames test protocol used for evaluating the mutagenicity of isovelleral.

Caption: Workflow of the Ames test for assessing isovelleral mutagenicity.

Logical Relationship of Mutagenicity Assessment

The diagram below outlines the logical flow for determining a positive mutagenic result in the Ames test.

Caption: Decision tree for evaluating a positive mutagenic response.

Conclusion

The early research on isovelleral unequivocally demonstrated its mutagenic properties through the robust and well-documented Ames test. The data clearly show a dose-dependent increase in both frameshift and base-pair substitution mutations in Salmonella typhimurium. These findings established isovelleral as a potent mutagen and have guided subsequent toxicological evaluations and considerations for its potential applications. This technical guide provides a foundational understanding of the initial mutagenicity studies, which remain critical for any researcher or professional working with this or structurally related compounds.

An In-depth Technical Guide on the Interaction of Isovelleral with Vanilloid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovelleral, a pungent dialdehyde isolated from certain species of mushrooms, has emerged as a significant non-capsaicinoid agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This technical guide provides a comprehensive overview of the interaction between isovelleral and vanilloid receptors, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in pain perception, sensory neuroscience, and the development of novel analgesic drugs.

Quantitative Data Summary

The interaction of isovelleral with the TRPV1 receptor has been characterized by several key quantitative parameters. These findings are summarized in the tables below for clear comparison.

| Parameter | Value | Species | Cell/Tissue Type | Assay Type | Reference |

| EC₅₀ | 95 nM | Rat | Dorsal Root Ganglion (DRG) Neurons | ⁴⁵Ca²⁺ Uptake | [1] |

| IC₅₀ | 5.2 µM | Rat | Trigeminal Ganglion/Spinal Cord | [³H]-Resiniferatoxin (RTX) Binding Inhibition | [1] |

| Kᵢ | 18 µM | - | HEK293 cells expressing VR1 | [³H]-RTX Binding Inhibition | - |

| Kᵢ | 24 µM | - | Dorsal Root Ganglion (DRG) Membranes | [³H]-RTX Binding Inhibition | - |

Table 1: Potency and Binding Affinity of Isovelleral at the TRPV1 Receptor

| Parameter | Observation | Species | Assay Type | Reference |

| Antagonism | Fully inhibited by capsazepine | Rat | ⁴⁵Ca²⁺ Uptake | [1] |

| Cross-Tachyphylaxis | Observed with capsaicin | Rat | Eye-wiping Assay | [1] |

Table 2: Pharmacological Characteristics of Isovelleral at the TRPV1 Receptor

Signaling Pathways

The activation of the TRPV1 receptor by isovelleral initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions. While the specific downstream pathways of isovelleral are still under investigation, the known signaling cascade for TRPV1 agonists provides a strong framework.

Primary Signaling Event: Calcium Influx

The binding of isovelleral to the TRPV1 receptor induces a conformational change in the channel, leading to its opening. As a non-selective cation channel, TRPV1 allows the influx of sodium (Na⁺) and, most critically, calcium (Ca²⁺) ions into the neuron. This rapid increase in intracellular calcium concentration is the primary trigger for downstream signaling.

Caption: Isovelleral binding to TRPV1 triggers calcium influx.

Downstream Signaling Cascades

The elevation of intracellular calcium can activate a variety of downstream signaling pathways, including:

-

Phospholipase C (PLC) Activation: Increased Ca²⁺ can stimulate PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG activates Protein Kinase C (PKC), while IP₃ binds to its receptors on the endoplasmic reticulum, leading to further release of stored calcium.

-

Calmodulin (CaM) and CaMKII Activation: Calcium binds to calmodulin, and this complex can activate various enzymes, including Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).

-

Neuropeptide Release: In sensory neurons, the depolarization and calcium influx triggered by TRPV1 activation lead to the release of neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP) from nerve terminals.[2] These neuropeptides contribute to neurogenic inflammation, vasodilation, and the transmission of pain signals.

Caption: Downstream effects of increased intracellular calcium.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of isovelleral's interaction with the TRPV1 receptor.

⁴⁵Ca²⁺ Uptake Assay in Rat Dorsal Root Ganglion (DRG) Neurons

This assay measures the influx of radioactive calcium into cultured neurons upon stimulation with an agonist.

Workflow:

Caption: Workflow for the ⁴⁵Ca²⁺ Uptake Assay.

Detailed Methodology:

-

Cell Culture: Primary cultures of dorsal root ganglion (DRG) neurons are prepared from rats.

-

Assay Buffer: The assay is performed in a buffer containing 137 mM NaCl, 5.4 mM KCl, 0.4 mM KH₂PO₄, 0.34 mM Na₂HPO₄, 5.5 mM glucose, 5.5 mM HEPES, 1.2 mM MgSO₄, and 1 mg/ml bovine serum albumin, at pH 7.4.

-

Stimulation: Cultured DRG neurons are incubated for 10 minutes at room temperature in the assay buffer containing 1 µCi/ml ⁴⁵CaCl₂ and varying concentrations of isovelleral.

-

Antagonist Treatment: To confirm TRPV1 specificity, parallel experiments are conducted where cells are pre-incubated with the competitive TRPV1 antagonist, capsazepine, before the addition of isovelleral and ⁴⁵CaCl₂.

-

Termination of Uptake: The uptake of ⁴⁵Ca²⁺ is terminated by rapidly washing the cells three times with ice-cold wash buffer (assay buffer supplemented with 2 mM LaCl₃ and 1.2 mM CaCl₂).

-

Cell Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.

[³H]-Resiniferatoxin (RTX) Binding Inhibition Assay

This competitive binding assay determines the affinity of isovelleral for the vanilloid binding site on the TRPV1 receptor by measuring its ability to displace the high-affinity radioligand, [³H]-RTX.

Workflow:

Caption: Workflow for the [³H]-RTX Binding Inhibition Assay.

Detailed Methodology:

-

Membrane Preparation: Membrane homogenates are prepared from rat trigeminal ganglia or spinal cord tissue.

-

Incubation: The membrane preparations are incubated with a fixed concentration of [³H]-RTX (e.g., in the picomolar range) and varying concentrations of isovelleral in a binding buffer.

-

Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of unlabeled RTX.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of isovelleral that inhibits 50% of the specific [³H]-RTX binding (IC₅₀) is calculated.

In Vivo Pungency Assay (Rat Eye-Wiping Test)

This behavioral assay assesses the irritant properties of isovelleral, which are mediated by the activation of sensory neurons expressing TRPV1.

Workflow:

Caption: Workflow for the Rat Eye-Wiping Test.

Detailed Methodology:

-

Animal Model: The assay is performed on conscious, unrestrained rats.

-

Compound Administration: A small volume (e.g., 5 µl) of isovelleral solution is instilled into one eye of the rat.

-

Observation: The number of protective eye-wiping movements with the forepaw is counted for a defined period (e.g., 1 minute) immediately following administration.

-

Cross-Tachyphylaxis: To determine if isovelleral acts on the same receptors as capsaicin, a subsequent challenge with capsaicin is performed after the initial response to isovelleral has subsided. A reduced response to capsaicin indicates cross-tachyphylaxis.[1]

Conclusion

Isovelleral represents a structurally unique, potent agonist of the TRPV1 receptor. Its interaction with the receptor is characterized by a high affinity in binding assays and a nanomolar potency in functional assays, leading to the activation of downstream signaling pathways primarily through calcium influx. The detailed experimental protocols provided in this guide offer a foundation for the further investigation of isovelleral and related compounds. A deeper understanding of the specific downstream signaling cascades activated by isovelleral and its characterization as a potential partial agonist will be crucial for elucidating its full therapeutic potential as a novel analgesic and for the development of new drugs targeting the vanilloid receptor system.

References

- 1. The stimulation of capsaicin-sensitive neurones in a vanilloid receptor-mediated fashion by pungent terpenoids possessing an unsaturated 1,4-dialdehyde moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium entry via TRPV1 but not ASICs induces neuropeptide release from sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Olfactory and gustatory responses to Isovelleral

An In-depth Technical Guide to the Olfactory and Gustatory Responses to Isovelleral

Abstract

Isovelleral is a pungent sesquiterpene dialdehyde produced by certain fungi, notably within the Lactarius genus. Its intense, peppery taste and irritant properties make it a subject of significant interest for sensory research and pharmacology.[1] This technical guide provides a comprehensive analysis of the molecular mechanisms underlying the gustatory (taste) and olfactory (smell) responses to isovelleral. The primary sensory perception of isovelleral is not mediated by traditional olfactory or gustatory G-protein coupled receptors, but rather through the activation of polymodal nociceptive ion channels—specifically, Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1).[2][3] These channels are key mediators of chemesthesis, the chemically induced sensations of irritation, pungency, and temperature. This document details the signaling pathways, quantitative activation data, and the experimental protocols used to characterize the interaction between isovelleral and these critical sensory receptors.

Gustatory and Olfactory (Trigeminal) Sensory Perception

The sensory experience of isovelleral is a classic example of chemesthesis, where chemical compounds activate receptors associated with pain, touch, and thermal sensation. These sensations are perceived as part of the overall flavor and aroma profile.

Gustatory Response: Pungency

The pungent, or "hot," sensation experienced upon tasting isovelleral is attributed to the activation of TRPA1 and TRPV1 channels expressed on the terminals of trigeminal sensory neurons that innervate the oral cavity.[4] Unlike the five basic tastes (sweet, sour, salty, bitter, umami), which are mediated by specific taste receptor cells, pungency is a pain-related sensation transduced by these ion channels.[5]

Olfactory Response: Nasal Irritation

While volatile, the "smell" of isovelleral is dominated by its irritant quality rather than a classic olfactory percept. This sensation is mediated by the same TRP channels (TRPA1 and TRPV1) located on trigeminal nerve endings within the nasal epithelium.[6][7] The activation of these channels in the nose triggers a sensation of pungency or irritation, which is distinct from signals transduced by olfactory receptors in the olfactory epithelium.[8][9] This trigeminal component is a critical aspect of the overall sensory profile of many volatile irritants.[10]

Core Mechanism of Action: TRP Channel Activation

Isovelleral functions as an agonist for both TRPA1 and TRPV1 channels.[2][3] These channels are non-selective cation channels that, upon activation, permit the influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the sensory neuron.[11]

-

TRPA1 Activation : Isovelleral is a potent activator of the TRPA1 channel.[3] TRPA1 is often referred to as the "irritant receptor" as it is activated by a wide array of pungent and reactive compounds, such as allyl isothiocyanate from wasabi and allicin from garlic.[4][12]

-

TRPV1 Activation : Isovelleral is also known to activate the TRPV1 channel, the same receptor responsible for the burning sensation from capsaicin in chili peppers.[2]

The influx of cations caused by isovelleral binding leads to the depolarization of the neuronal membrane. If this depolarization reaches the threshold, it triggers an action potential that travels to the brain, where it is interpreted as a pungent or irritating sensation.[12]

Signaling Pathways

The activation of TRPA1 and TRPV1 by an agonist like isovelleral initiates a well-characterized signaling cascade within the sensory neuron, leading to neurotransmission.

Since TRPA1 and TRPV1 are often co-expressed in the same sensory neurons, their simultaneous activation can lead to synergistic effects, resulting in a potentiated sensory response.[13][14][15] The influx of Ca²⁺ through one channel can sensitize the other, lowering its activation threshold.[16]

Quantitative Data Presentation

The potency of a compound in activating a target receptor is typically quantified by its half-maximal effective concentration (EC₅₀), which is the concentration required to elicit 50% of the maximum response.

| Compound | Target Channel | Species | Potency (EC₅₀) | Potency (pEC₅₀) | Method |

| Isovelleral | TRPA1 | Human | ~500 nM | 6.3 [3] | Calcium Imaging [3] |

| Isovelleral | TRPV1 | - | Not Quantified | - | Activator[2] |

| Capsaicin (Reference) | TRPV1 | Human | 440 ± 66 nM[17] | ~6.4 | Electrophysiology[17] |

| AITC (Reference) | TRPA1 | Human | 64 ± 3 µM[18] | ~4.2 | - |

Experimental Protocols

Characterizing the effects of isovelleral on TRP channels involves standard pharmacological and electrophysiological assays. These are typically performed using cell lines (e.g., HEK293 or CHO cells) engineered to express the human TRPA1 or TRPV1 channel.

Protocol 1: In Vitro Calcium Imaging Assay

This high-throughput method is used to determine the potency (EC₅₀) of a compound by measuring changes in intracellular calcium concentration following channel activation.

Objective: To quantify the dose-dependent activation of TRPA1 or TRPV1 by isovelleral.

Materials:

-

HEK293 cells stably expressing human TRPA1 or TRPV1.

-

Cell culture medium and 96-well black, clear-bottom plates.

-

Isovelleral stock solution (in DMSO).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺).

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the TRP-expressing HEK293 cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for adherence.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., 5 µM Fura-2 AM) in assay buffer. Incubate for 45-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

-

Baseline Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence for 20-30 seconds before adding the compound.

-

Compound Addition: Use the automated injector to add varying concentrations of isovelleral to the wells.

-

Signal Recording: Immediately record the change in fluorescence intensity over time (typically 2-5 minutes) to capture the peak calcium response.

-

Data Analysis:

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths (e.g., 340nm/380nm).

-

Subtract the baseline fluorescence from the peak fluorescence to determine the response magnitude.

-

Plot the response magnitude against the logarithm of the isovelleral concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.[19]

-

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through the channels in response to an agonist, offering high-resolution data on channel gating and kinetics.

Objective: To measure the ion currents elicited by isovelleral through TRPA1 or TRPV1 channels.

Materials:

-

TRP-expressing HEK293 cells cultured on glass coverslips.

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass pipettes.

-

Extracellular solution (containing physiological ion concentrations).

-

Intracellular solution (pipette solution, typically Cs⁺-based to block K⁺ channels).

-

Isovelleral solutions for perfusion.

-

Data acquisition software.

Procedure:

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-6 MΩ when filled with intracellular solution.

-

Cell Approach: Place a coverslip with cells in the recording chamber and perfuse with extracellular solution. Under microscopic guidance, approach a single cell with the micropipette.

-

Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, achieving the whole-cell configuration. This allows electrical access to the entire cell.

-

Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Baseline Recording: Record the baseline current for a stable period.

-

Compound Application: Rapidly perfuse the cell with a known concentration of isovelleral.

-

Current Measurement: Record the inward current elicited by the activation of the TRP channels.

-

Washout: Perfuse the cell with the control extracellular solution to wash out the compound and allow the current to return to baseline.

-

Data Analysis:

-

Measure the peak amplitude of the isovelleral-induced current.

-

To generate a dose-response curve, repeat steps 7-9 with increasing concentrations of isovelleral on the same or different cells.

-

Normalize the current responses and plot against concentration to calculate EC₅₀.

-

Conclusion and Future Directions

Isovelleral provides its distinct pungent and irritant sensory characteristics through the direct activation of the TRPA1 and TRPV1 ion channels. The gustatory and olfactory responses are manifestations of trigeminal nerve stimulation in the oral and nasal cavities, respectively. Quantitative analysis confirms that isovelleral is a potent activator of human TRPA1, with an EC₅₀ in the nanomolar range.

For drug development professionals, the potent interaction of isovelleral with these key nociceptive channels highlights its potential as a pharmacological tool to study pain and inflammation pathways. Future research should focus on:

-

Quantitative Characterization on TRPV1: Determining a precise EC₅₀ value for isovelleral's activation of human TRPV1 to fully understand its pharmacological profile.

-

Binding Site Analysis: Employing mutagenesis and computational modeling to identify the specific amino acid residues within the TRPA1 and TRPV1 channels that interact with isovelleral.

-

In Vivo Studies: Conducting animal behavioral studies to correlate the in vitro channel activation with in vivo sensory responses, such as nocifensive behaviors.

Elucidating these details will deepen our understanding of chemesthesis and could inform the development of novel analgesics or sensory modulators targeting the TRP channel family.

References

- 1. Herbal Compounds and Toxins Modulating TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isovelleral | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 4. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transient Receptor Potential Channels as Targets for Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sensory irritation as a basis for setting occupational exposure limits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Olfactory–trigeminal integration in the primary olfactory cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interactions between olfaction and the trigeminal system: what can be learned from olfactory loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dose-Response Functions for the Olfactory, Nasal Trigeminal, and Ocular Trigeminal Detectability of Airborne Chemicals by Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Perception of specific trigeminal chemosensory agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transient receptor potential channel - Wikipedia [en.wikipedia.org]

- 12. Differential Activation of TRP Channels in the Adult Rat Spinal Substantia Gelatinosa by Stereoisomers of Plant-Derived Chemicals [mdpi.com]

- 13. Interaction between TRPA1 and TRPV1: Synergy on pulmonary sensory nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The functions of TRPA1 and TRPV1: moving away from sensory nerves - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TRPV1 regulates activation and modulation of TRPA1 by Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]

- 18. Transient Receptor Potential Ankyrin 1 (TRPA1) Channel as a Sensor of Oxidative Stress in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. escholarship.org [escholarship.org]

Methodological & Application

Total Synthesis of (+)-Isovelleral: A Detailed Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isovelleral is a fascinating sesquiterpenoid natural product first isolated from fungi of the Lactarius genus. It exhibits a range of biological activities, including antibiotic, antifeedant, and mutagenic properties. Its unique and compact molecular architecture, featuring a strained bicyclo[4.1.0]heptane core and two reactive aldehyde functionalities, has made it a compelling target for total synthesis. This document provides a detailed overview of the key methodologies employed in the total synthesis of (+)-isovelleral, with a focus on experimental protocols and quantitative data. Two primary strategies have emerged as successful: a diastereoselective intramolecular Diels-Alder reaction and a biomimetic approach.

Diastereoselective Intramolecular Diels-Alder Strategy

A highly effective and elegant approach to the enantioselective synthesis of (+)-isovelleral relies on a key intramolecular Diels-Alder (IMDA) reaction to construct the core bicyclic system. This strategy, pioneered by Bergman and colleagues, utilizes a chiral precursor derived from D-ribonolactone to establish the absolute stereochemistry of the final product.[1]

Retrosynthetic Analysis

The retrosynthetic analysis for the IMDA approach is outlined below. The dialdehyde functionality of (+)-isovelleral can be obtained from a corresponding diol, which in turn can be accessed from the Diels-Alder adduct. The key IMDA precursor is a triene, strategically assembled from a chiral building block derived from D-ribonolactone.

Caption: Retrosynthetic analysis of (+)-isovelleral via an intramolecular Diels-Alder reaction.

Key Experimental Protocols